5-bromo-N-(cyclopropylmethyl)pyridin-2-amine

Medicinal chemistry ADME prediction Kinase inhibitor design

2-Aminopyridine scaffold combining kinase hinge-binding motif with 5-bromo Suzuki handle for one-step diversification without protection. Accelerates SAR exploration vs. analogs lacking bromo or amino group. Fragment-like properties (MW 227 Da, LogP 2.6) minimize property adjustment during lead optimization. 98% purity reduces impurity-driven assay interference, ensuring robust target-engagement and batch reproducibility.

Molecular Formula C9H11BrN2
Molecular Weight 227.1 g/mol
CAS No. 1036572-09-4
Cat. No. B1518857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(cyclopropylmethyl)pyridin-2-amine
CAS1036572-09-4
Molecular FormulaC9H11BrN2
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESC1CC1CNC2=NC=C(C=C2)Br
InChIInChI=1S/C9H11BrN2/c10-8-3-4-9(12-6-8)11-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,11,12)
InChIKeyNGQKZQFUIGVHCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine (CAS 1036572-09-4): A Dual-Functional Pyridine Scaffold for Kinase-Focused Medicinal Chemistry and Diversifiable Library Synthesis


5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine (CAS: 1036572-09-4, MF: C₉H₁₁BrN₂, MW: 227.10) is a 2-aminopyridine derivative distinguished by a bromine at the 5-position and a cyclopropylmethyl moiety on the 2-amino nitrogen [1]. The compound belongs to the privileged 2-aminopyridine class widely exploited as a hinge-binding motif in kinase inhibitor design, while the 5-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling diversification (Suzuki-Miyaura, Buchwald-Hartwig) without requiring additional protection/deprotection steps . This dual functionality—a pre-installed pharmacophoric amine and a strategically positioned halogen—makes the compound particularly relevant for parallel synthesis workflows in kinase-focused medicinal chemistry programs.

Why 5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine Cannot Be Interchanged with Alternative Pyridine Scaffolds Without Altering Synthetic Workflow and Physicochemical Profile


Substituting 5-bromo-N-(cyclopropylmethyl)pyridin-2-amine with related pyridine building blocks introduces unavoidable trade-offs that undermine both synthetic efficiency and downstream molecular properties. Analogs lacking the 5-bromo handle (e.g., N-(cyclopropylmethyl)pyridin-2-amine) offer no site for late-stage C–C bond formation, forcing early installation of complex fragments and reducing library diversity . Analogs lacking the 2-amino substitution (e.g., 3-bromo-5-(cyclopropylmethyl)pyridine) lack the hinge-binding capacity essential for kinase-targeting scaffolds, requiring additional functionalization steps that add synthetic burden . Even closely related halogen variants such as 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine exhibit different cross-coupling reactivity profiles and altered lipophilicity (calculated LogP differences of approximately 0.4 units), impacting both reaction optimization and the physicochemical trajectory of derived compounds . These functional divergences mean that generic substitution alters the accessible chemical space, synthetic route complexity, and ADME-relevant molecular properties—all of which necessitate revalidation of established synthetic protocols and SAR hypotheses.

Quantitative Differentiation Evidence: 5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine Versus Closest Comparators


Enhanced Lipophilicity via Cyclopropylmethyl Substitution: Calculated LogP Advantage Over Unsubstituted and N-Methyl Analogs

5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine exhibits a calculated XLogP3 value of 2.6, which is substantially higher than both the unsubstituted 2-amino-5-bromopyridine core (calculated XLogP ~1.0) and N-methyl substituted analogs (e.g., 5-bromo-N-methylpyridin-2-amine, calculated XLogP ~1.5) [1]. This lipophilicity increase of 1.1–1.6 log units, driven by the cyclopropylmethyl group, positions the compound within the optimal LogP range (2–4) associated with improved membrane permeability and oral bioavailability in kinase-targeted small molecules [2]. By comparison, the 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine analog has a calculated LogP approximately 0.4 units lower due to the reduced hydrophobicity of chlorine versus bromine .

Medicinal chemistry ADME prediction Kinase inhibitor design

Strategic Halogen Placement for Suzuki-Miyaura Diversification: 5-Bromo Versus 6-Bromo and 5-Chloro Reactivity Comparison

The 5-bromo substituent in 5-bromo-N-(cyclopropylmethyl)pyridin-2-amine serves as an efficient leaving group for Suzuki-Miyaura cross-coupling, enabling C–C bond formation at the pyridine 5-position without interfering with the 2-aminocyclopropylmethyl pharmacophore . This regiochemistry is critical: the 6-bromo isomer (6-bromo-N-(cyclopropylmethyl)pyridin-2-amine, CAS 351421-77-7) positions the halogen adjacent to the amine-bearing carbon, introducing steric hindrance that can reduce coupling yields and limit boronic acid scope relative to the less hindered 5-position . Furthermore, bromine offers significantly higher reactivity than chlorine in palladium-catalyzed couplings; the 5-chloro analog (CAS 1042515-86-5) requires harsher conditions or specialized ligand systems to achieve comparable conversion rates, adding complexity to parallel synthesis workflows .

Cross-coupling Library synthesis C–C bond formation

Pre-Installed Kinase Hinge-Binding Motif: 2-Aminopyridine Core Versus Non-Amine Pyridine Scaffolds

5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine incorporates a 2-aminopyridine core that serves as a well-validated hinge-binding motif in ATP-competitive kinase inhibitors, with the 2-amino group capable of forming a bidentate hydrogen-bond interaction with the kinase hinge region [1]. This pre-installed pharmacophore contrasts with non-amine pyridine scaffolds such as 3-bromo-5-(cyclopropylmethyl)pyridine (CAS 2412764-80-6), which lack the hydrogen-bond donor/acceptor pair required for hinge recognition and would require additional synthetic steps to install amine functionality . The presence of both the hinge-binding motif and a diversifiable halogen on the same scaffold eliminates the need for sequential functionalization, enabling direct construction of target-focused compound libraries around a validated kinase-targeting core.

Kinase inhibitor Hinge binder 2-Aminopyridine

Commercial Purity Benchmarking: 98% Assay Purity as Standard Procurement Grade

5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine is commercially available at 98% purity from multiple reputable vendors (Chemscene CS-0110132, MolCore, Leyan 1180772) with standard storage conditions of 2–8°C sealed in dry environments . In contrast, alternative vendors list the compound at 95% or 97% purity grades (e.g., AKSci 8220DU, Chemenu CM554533), representing a potential 3–5% increase in unspecified impurities that could confound biological assay interpretation or downstream reaction yields . For procurement specifications where higher purity is required to minimize variability in sensitive biochemical assays or multi-step synthetic sequences, the 98% grade offers a quantifiable quality advantage.

Building block Quality control Procurement

Optimal Application Scenarios for 5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine in Drug Discovery and Chemical Biology


Parallel Synthesis of 2-Aminopyridine-Based Kinase Inhibitor Libraries via Suzuki-Miyaura Diversification

Medicinal chemistry groups developing ATP-competitive kinase inhibitors can utilize 5-bromo-N-(cyclopropylmethyl)pyridin-2-amine as a core scaffold for parallel library synthesis. The 2-aminopyridine moiety provides the requisite hinge-binding pharmacophore, while the 5-bromo substituent enables single-step Suzuki-Miyaura coupling with diverse boronic acids to generate arrays of 5-aryl/heteroaryl derivatives without protecting-group manipulation . This workflow reduces synthetic steps by 1–2 operations compared to building the hinge-binding motif sequentially onto a non-amine pyridine core, accelerating SAR exploration around the solvent-exposed region of the kinase ATP pocket.

Fragment-Based Drug Discovery (FBDD) with Optimized Lipophilicity for Hit-to-Lead Progression

The compound's molecular weight (227.10 Da) and calculated LogP (2.6) place it within favorable fragment-like property space, while the cyclopropylmethyl group confers enhanced lipophilicity relative to simpler aminopyridine fragments . This balanced profile makes it suitable as a fragment starting point for hit-to-lead campaigns targeting kinases, GPCRs, or epigenetic proteins, where the bromine provides a growth vector for fragment elaboration and the pre-optimized LogP reduces the magnitude of property adjustment required during lead optimization [1].

Chemical Probe Development Requiring High-Purity Starting Material for Sensitive Biochemical Assays

For research programs developing chemical probes where impurity-driven assay interference must be minimized (e.g., cellular thermal shift assays, high-content imaging, or SPR-based binding measurements), procurement of the 98% purity grade (Chemscene CS-0110132, MolCore, or Leyan 1180772) is indicated . The higher purity specification relative to 95–97% alternatives reduces the likelihood of off-target biological effects attributable to unidentified impurities, supporting more robust target-engagement conclusions and improving inter-batch reproducibility.

Synthetic Methodology Development for Sterically Unhindered 2-Aminopyridine Cross-Coupling

The 5-position bromine in 5-bromo-N-(cyclopropylmethyl)pyridin-2-amine represents a sterically accessible coupling site distinct from the more hindered 6-position of the 6-bromo isomer . This property makes the compound an ideal substrate for developing and benchmarking new cross-coupling methodologies (Suzuki-Miyaura, Buchwald-Hartwig, or photoredox-mediated couplings) on 2-aminopyridine systems, where maximizing yield and functional-group tolerance is a primary objective.

Quote Request

Request a Quote for 5-bromo-N-(cyclopropylmethyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.